molecular formula C19H15FN4OS B3003726 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034389-07-4

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3003726
CAS No.: 2034389-07-4
M. Wt: 366.41
InChI Key: WJVIGPCGIJYBDG-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene core substituted with a fluorine atom at position 5 and a carboxamide group at position 2. The amide nitrogen is linked to a pyridin-4-ylmethyl moiety bearing a 1-methyl-1H-pyrazol-4-yl group at the pyridine’s 2-position. This structure combines aromatic heterocycles (benzo[b]thiophene, pyridine, pyrazole) and a fluorinated scaffold, which are common in bioactive molecules targeting enzymes or receptors. The fluorine atom likely enhances metabolic stability and binding affinity through electronic effects, while the pyrazole-pyridine unit may contribute to solubility and target interactions .

Properties

IUPAC Name

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-24-11-14(10-23-24)16-6-12(4-5-21-16)9-22-19(25)18-8-13-7-15(20)2-3-17(13)26-18/h2-8,10-11H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVIGPCGIJYBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyrazole and Pyridine Moieties: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene core, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide may exhibit activity against various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific proteins or enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Table 1. Comparison of Antifungal Thiophene Carboxamides

Compound Core Structure R Group EC50 (μmol/L) Target Fungus
7c () Thiophene 4-Fluorophenethyl 11.6 Rhizoctonia solani
7j () Thiophene 2-Fluorophenyl 28.9 Fusarium graminearum
Target Compound Benzo[b]thiophene Pyridinylmethyl N/A N/A

Halogen-Substituted Analogs ()

The compound 5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS: 2034232-31-8) shares structural similarity but differs in two key aspects:

Halogen Substituent : Chlorine at position 5 vs. fluorine in the target compound. Fluorine’s smaller size and higher electronegativity may improve membrane permeability and reduce off-target interactions.

Core Heterocycle : Thiophene vs. benzo[b]thiophene. The fused benzene ring in the target compound increases molecular weight (332.8 vs. ~347.8 estimated) and lipophilicity, which could influence bioavailability .

Pyrimidine-Based CDK2 Inhibitors ()

Compounds like 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide and 2-(4-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) share pyrazole-pyridine motifs but differ in core scaffolds:

  • Target Compound : Benzo[b]thiophene carboxamide.
  • Compound 18 : Pyrimidine-2-amine with acetamide.
    Pyrimidine-based inhibitors often target kinases (e.g., CDK2), whereas benzo[b]thiophene carboxamides are more common in antifungal or anticancer agents. The choice of core influences target selectivity and physicochemical properties .

BTK Inhibitors with Pyrazole Motifs ()

BTK inhibitors like ibrutinib and GDC-0834 incorporate pyrazolo[3,4-d]pyrimidine or thiophene-carboxamide units.

  • Pyrazole-Pyridine Linkage : Similar to ibrutinib’s piperidine-pyrazole system, the pyridinylmethyl-pyrazole group in the target compound may facilitate hydrophobic interactions in enzyme binding pockets.
  • Fluorine Substitution : Shared with inhibitors like CNX-774 , fluorine’s electron-withdrawing effects optimize binding affinity .

Biological Activity

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b]thiophene core, fluorine atom, and various nitrogen-containing heterocycles. Its molecular formula is C19H15FN4OSC_{19}H_{15}FN_{4}OS, with a molecular weight of approximately 533.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The fluorine atom and the pyrazole-pyridine moiety enhance its binding affinity to target proteins, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for its anticancer properties, as it may disrupt critical signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

  • In vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For instance, it exhibited an IC50 value of approximately 26 µM against A549 cells, indicating its potential as an anticancer agent .
  • Mechanistic Insights : The compound's action involves apoptosis induction and cell cycle arrest, which are critical mechanisms in cancer therapy. It has been reported to inhibit key kinases involved in tumor growth and metastasis .

Enzyme Inhibition

The compound also acts as a selective inhibitor for certain enzymes involved in metabolic pathways:

  • Glucose Transporters : It has been identified as a potent inhibitor of glucose transporters, which play a vital role in cellular glucose uptake—an essential process for rapidly dividing cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF7 Cells : A recent study evaluated the effects of various pyrazole derivatives, including this compound, on MCF7 cells. The results demonstrated significant growth inhibition with an IC50 value of 3.79 µM .
  • Comparative Analysis : In a comparative analysis with other pyrazole derivatives, this compound showed superior cytotoxicity against NCI-H460 cells compared to standard chemotherapeutic agents .

Data Summary

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF73.79Apoptosis induction
AnticancerA54926Cell cycle arrest
Enzyme InhibitionGlucose TransportersN/AMetabolic pathway modulation

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